molecular formula C7H15Cl2N B044497 1-(2-Chloroethyl)piperidine hydrochloride CAS No. 2008-75-5

1-(2-Chloroethyl)piperidine hydrochloride

Cat. No. B044497
CAS RN: 2008-75-5
M. Wt: 184.1 g/mol
InChI Key: VFLQQZCRHPIGJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, including those similar to 1-(2-Chloroethyl)piperidine hydrochloride, often involves multi-step chemical reactions. For instance, Shen Li (2012) reported the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate in lafutidine production, starting from 2-amino-4-methylpyridine through chlorination and condensation with piperidine, yielding about 62% overall yield (Shen Li, 2012).

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and is often determined using advanced techniques like X-ray crystallography. For example, the structure of 4-carboxypiperidinium chloride was characterized by single-crystal X-ray diffraction and B3LYP/6-31G(d,p) calculations, revealing intricate details about its conformation and interactions (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).

Chemical Reactions and Properties

Piperidine derivatives participate in various chemical reactions, reflecting their reactivity and functional group transformations. For example, Karel Vervisch et al. (2010) explored the transformation of aziridines into piperidines and their further conversion into amino acids and amino alcohols, showcasing the versatility of piperidine frameworks in organic synthesis (Karel Vervisch, M. D’hooghe, K. Törnroos, N. De Kimpe*, 2010).

Scientific Research Applications

  • Pharmaceutical Synthesis

    • This compound is used as an intermediate for the synthesis of various pharmaceuticals . For example, it’s used in the production of fenpiverinium bromide , cloperastine , and pitofenone .
    • Specifically, it plays a crucial role as a key intermediate in the production of Cloperastine , an antihistamine medication used for the treatment of allergies and allergic reactions . By obstructing the effects of histamine in the body, Cloperastine provides relief .
  • Inhibition of Sickle-cell Hemoglobin

    • The hydrochloride salt of N-(β-Chloroethyl)piperidine, which can be derived from “1-(2-Chloroethyl)piperidine hydrochloride”, is used in the inhibition of sickle-cell hemoglobin . This could potentially have applications in the treatment of sickle cell disease, a group of blood disorders typically inherited from a person’s parents.
  • Chemical Synthesis

    • “1-(2-Chloroethyl)piperidine hydrochloride” is used as a chemical reagent in the synthesis of various other compounds . It’s often used in halogenated heterocycles , which are a class of organic compounds that contain a cyclic structure with one or more halogen atoms (such as chlorine) and one or more heteroatoms (atoms other than carbon or hydrogen).
  • Piperidine Derivatives

    • Piperidines, including “1-(2-Chloroethyl)piperidine hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The compound can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Safety And Hazards

1-(2-Chloroethyl)piperidine hydrochloride is classified as acutely toxic and can cause severe skin burns and eye damage . It is fatal if swallowed and may cause respiratory irritation . It is also suspected of causing genetic defects . Safety measures include using personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(2-chloroethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN.ClH/c8-4-7-9-5-2-1-3-6-9;/h1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLQQZCRHPIGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173902
Record name Piperidine, 1-(2-chloroethyl)-, hydrochloride
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Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethyl)piperidine hydrochloride

CAS RN

2008-75-5
Record name 1-(2-Chloroethyl)piperidine hydrochloride
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Record name Piperidine, 1-(2-chloroethyl)-, hydrochloride
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Record name Piperidine, 1-(2-chloroethyl)-, hydrochloride
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Record name 1-(2-chloroethyl)piperidinium chloride
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Record name 1-(2-Chloroethyl)piperidine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
203
Citations
J Yang, S Li, X Xiao, J Du, M Xia, X Xiao… - Chemical Engineering …, 2022 - Elsevier
Printable mesoscopic perovskite solar cells (PSCs) have received extensive attention due to their convenient large-area fabrication and good stability. The further improvement of the …
Number of citations: 9 www.sciencedirect.com
MA Bhat, SH Lone, MA Mir, SA Majid… - Applied …, 2018 - Wiley Online Library
C 6 H 11 S ‐ Na + (generated insitu by reaction of NaOH with C 6 H 11 SH) on treatment with 1‐(2‐chloroethyl) piperidine hydrochloride under N 2 atmosphere resulted in (1‐(2‐…
Number of citations: 4 onlinelibrary.wiley.com
P Singh, D Das, O Prakash, AK Singh - Inorganica Chimica Acta, 2013 - Elsevier
The reactions of in-situ generated PhS − , PyS − and PhSe − with 4-(2-chloroethyl)morpholine hydrochloride and 1-(2-chloroethyl)piperidine hydrochloride in N 2 atmosphere have …
Number of citations: 26 www.sciencedirect.com
MA Bhat, SH Lone, SK Srivastava - Inorganica Chimica Acta, 2018 - Elsevier
Se 2 −2 (generated insitu by NaBH 4 reduction of Se) on reaction with 1-(2-chloroethyl) piperidine hydrochloride under N 2 atmosphere resulted in bis(1-(ethyl) piperidine) diselenide (L…
Number of citations: 14 www.sciencedirect.com
NMO Assadawi - 2022 - ro.uow.edu.au
A series of fourteen new nickel Schiff base complexes was synthesised by a two-step procedure. Initially 2, 4, 6-trihydroxybenzaldehyde was reacted with 1-(2-chloroethyl) piperidine …
Number of citations: 0 ro.uow.edu.au
Z Qi, Y Chen, Y Guo, X Yang, FQ Zhang… - Journal of Materials …, 2021 - pubs.rsc.org
One dimensional (1D) hybrid metal halides with core–shell quantum wire structures can display superior photoluminescence (PL) properties, eg high photoluminescence quantum yield …
Number of citations: 50 pubs.rsc.org
KJ Davis, C Richardson, JL Beck, BM Knowles… - Dalton …, 2015 - pubs.rsc.org
As part of a program of preparing metal complexes which exhibit unique affinities towards different DNA structures, we have synthesised the novel Schiff base complex N,N′-bis-4-(…
Number of citations: 55 pubs.rsc.org
X Wang, J Huang, Y Zhou, S Yan, X Weng… - Angewandte …, 2010 - Wiley Online Library
Native, self-assembling nucleic acid nanomachines that can walk, move, or rotate have been developed.[1] Owing to their ability to form diverse secondary structures, for example, by …
Number of citations: 122 onlinelibrary.wiley.com
NMO Assadawi - 2015 - ro.uow.edu.au
A series of eleven different nickel Schiff base complexes was synthesized by a two-step procedure. Initially ethylenediamine, phenylenediamine or meso-1, 2-diphenylethylenediamine …
Number of citations: 2 ro.uow.edu.au
N Singh, J Pandey, J Anireddy - Int. J. Scien. Tech. Res, 2019 - researchgate.net
Naphthols are basically naphthalenes containing hydroxyl group. The synthetic reactions on these molecules via Williamson synthesis produced some diversified biologically active 1-[2…
Number of citations: 2 www.researchgate.net

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